Cas no 90701-04-5 (6-PHENYL-PYRAZINECARBONITRILE)

6-Phenyl-pyrazinecarbonitrile is a heterocyclic organic compound featuring a pyrazine core substituted with a phenyl group and a nitrile functionality. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate for constructing more complex molecules. The nitrile group offers reactivity for further functionalization, while the phenyl-pyrazine scaffold contributes to electronic and steric properties beneficial in ligand design and material science. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for researchers seeking to develop novel compounds with tailored properties.
6-PHENYL-PYRAZINECARBONITRILE structure
6-PHENYL-PYRAZINECARBONITRILE structure
Product name:6-PHENYL-PYRAZINECARBONITRILE
CAS No:90701-04-5
MF:C11H7N3
MW:181.193381547928
CID:1952170
PubChem ID:53438804

6-PHENYL-PYRAZINECARBONITRILE Chemical and Physical Properties

Names and Identifiers

    • 6-PHENYL-PYRAZINECARBONITRILE
    • 6-phenylpyrazine-2-carbonitrile
    • SCHEMBL8070286
    • 90701-04-5
    • DTXSID40701524
    • Inchi: 1S/C11H7N3/c12-6-10-7-13-8-11(14-10)9-4-2-1-3-5-9/h1-5,7-8H
    • InChI Key: KQYVJPLYZCXINJ-UHFFFAOYSA-N
    • SMILES: N1C(C#N)=CN=CC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 181.064
  • Monoisotopic Mass: 181.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.6A^2

6-PHENYL-PYRAZINECARBONITRILE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1226377-1g
6-phenylpyrazine-2-carbonitrile
90701-04-5 95%
1g
$880 2024-06-03
TRC
P400308-100mg
6-Phenyl-pyrazinecarbonitrile
90701-04-5
100mg
$ 320.00 2022-06-03
TRC
P400308-50mg
6-Phenyl-pyrazinecarbonitrile
90701-04-5
50mg
$ 210.00 2022-06-03
eNovation Chemicals LLC
Y1226377-5g
6-phenylpyrazine-2-carbonitrile
90701-04-5 95%
5g
$2700 2025-02-27
eNovation Chemicals LLC
Y1226377-5g
6-phenylpyrazine-2-carbonitrile
90701-04-5 95%
5g
$2700 2025-03-01
TRC
P400308-10mg
6-Phenyl-pyrazinecarbonitrile
90701-04-5
10mg
$ 50.00 2022-06-03

Additional information on 6-PHENYL-PYRAZINECARBONITRILE

Comprehensive Guide to 6-PHENYL-PYRAZINECARBONITRILE (CAS No. 90701-04-5): Properties, Applications, and Industry Insights

6-PHENYL-PYRAZINECARBONITRILE (CAS No. 90701-04-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This pyrazine derivative features a phenyl group attached to a pyrazinecarbonitrile core, making it a versatile intermediate for synthesizing bioactive molecules. Its nitrile functional group enhances reactivity, enabling diverse chemical transformations.

In recent years, the demand for 6-PHENYL-PYRAZINECARBONITRILE has surged, particularly in the development of small-molecule drugs targeting metabolic disorders and central nervous system (CNS) diseases. Researchers frequently search for "pyrazine derivatives in drug discovery" or "CAS 90701-04-5 solubility," reflecting its growing relevance. The compound’s low molecular weight (218.23 g/mol) and moderate lipophilicity (LogP ~2.1) make it suitable for optimizing drug candidates with improved bioavailability.

From a synthetic chemistry perspective, 6-PHENYL-PYRAZINECARBONITRILE serves as a key precursor for heterocyclic scaffolds. Its pyrazine ring can participate in nucleophilic substitution reactions, while the carbonitrile group facilitates cyclization to form triazoles or tetrazoles—common motifs in kinase inhibitors. Industry professionals often inquire about "scalable synthesis of 90701-04-5" or "pyrazinecarbonitrile stability under acidic conditions," highlighting practical challenges in large-scale production.

Environmental and regulatory trends also influence discussions around this compound. With increasing focus on green chemistry, researchers explore solvent-free methods to synthesize 6-PHENYL-PYRAZINECARBONITRILE, addressing queries like "eco-friendly pyrazine derivatives." Its low ecotoxicity profile (as per OECD 201 guidelines) further supports its adoption in sustainable applications.

Analytical characterization of CAS 90701-04-5 typically involves HPLC purity testing (>98%) and spectroscopic techniques (FT-IR, NMR). The compound’s melting point (142–145°C) and UV-Vis absorptionmax 270 nm) are critical quality parameters. Recent publications correlate its crystal packing with improved formulation stability—a hot topic in "pharmaceutical cocrystals" research.

Future prospects for 6-PHENYL-PYRAZINECARBONITRILE include explorations in material science, particularly as a building block for organic semiconductors. Its conjugated π-system shows promise in OLED development, aligning with searches for "nitrile-based electronic materials." As innovation accelerates, this compound continues to bridge gaps between medicinal chemistry and advanced materials.

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